1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea
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Overview
Description
1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea is an organic compound with the molecular formula C21H26N4S and a molecular weight of 366.52 g/mol . This compound is known for its unique structure, which includes two 4-propan-2-ylphenyl groups attached to a thiourea backbone through methylene bridges. It is often used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea typically involves the reaction of thiourea with 4-propan-2-ylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Thiourea+2(4-propan-2-ylbenzaldehyde)→this compound
The reaction mixture is usually heated to around 80-90°C for several hours until the reaction is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis[(4-methylphenyl)methylideneamino]thiourea
- 1,3-Bis[(4-ethylphenyl)methylideneamino]thiourea
- 1,3-Bis[(4-tert-butylphenyl)methylideneamino]thiourea
Comparison
1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea is unique due to the presence of the 4-propan-2-ylphenyl groups, which impart specific steric and electronic properties to the compound. These properties can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to similar compounds with different substituents, this compound may exhibit distinct behavior in chemical reactions and biological applications.
Properties
CAS No. |
6327-30-6 |
---|---|
Molecular Formula |
C21H26N4S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1,3-bis[(4-propan-2-ylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H26N4S/c1-15(2)19-9-5-17(6-10-19)13-22-24-21(26)25-23-14-18-7-11-20(12-8-18)16(3)4/h5-16H,1-4H3,(H2,24,25,26) |
InChI Key |
XAUYIGRFODJXMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=S)NN=CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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